(E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 5-methylfurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorophenyl and furan groups could influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-chlorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.
(E)-1-(4-bromophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one: Similar structure with a bromine atom instead of fluorine.
(E)-1-(4-methylphenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, which can be advantageous in drug design and other applications.
Properties
Molecular Formula |
C14H11FO2 |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11FO2/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3 |
InChI Key |
WCFPLTFZUCXEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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